molecular formula C11H15NO B1285868 Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride CAS No. 39959-32-5

Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride

Cat. No.: B1285868
CAS No.: 39959-32-5
M. Wt: 177.24 g/mol
InChI Key: QJELTXMOQPANOW-UHFFFAOYSA-N
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Description

“Cyclopropyl 4-methoxyphenyl ketone” is a chemical compound with the molecular formula C11H12O2 . It’s a valuable building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride” are not available, there are protocols for the functionalizing deboronation of alkyl boronic esters . Also, a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular weight of “Cyclopropyl 4-methoxyphenyl ketone” is 176.21 g/mol . The IUPAC Standard InChIKey is YKZSVEVTRUSPOQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“Cyclopropyl 4-methoxyphenyl ketone” is a solid with a melting point of 40-42 °C and a boiling point of 158-160 °C (4.5mmHg) .

Scientific Research Applications

Stress-Induced Effects in Animal Models

N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508), a selective corticotropin-releasing factor 1 receptor antagonist, demonstrated potential in reducing stress-induced defecation and visceral pain in rat models, suggesting its effectiveness in treating irritable bowel syndrome with fewer adverse events compared to current therapies (Taguchi et al., 2017).

Sigma Receptor Ligands and Cognitive Function

Studies involving NE-100, a sigma-selective ligand, revealed its ability to attenuate the cognitive dysfunction induced by phencyclidine (PCP) in rats, suggesting a role in managing cognitive impairments associated with conditions like schizophrenia (Ogawa et al., 1994).

Metabolic Pathways in Rodents

Research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolic pathways, including deamination to aldehyde metabolites followed by reduction or oxidation, and desmethylation with subsequent acetylation of the amino group. These findings enhance the understanding of the metabolic fate of related compounds in biological systems (Kanamori et al., 2002).

Novel Opioids with High Receptor Affinities

The synthesis of 6-glycine and 14-phenylpropoxy substituted N-methyl- and N-cycloproplymethylmorphinans unveiled compounds with high affinity to opioid receptors, displaying potent and long-lasting antinociceptive effects in rodent models. This research contributes to the development of new analgesic agents with potential therapeutic applications (Spetea et al., 2011).

Safety and Hazards

“Cyclopropyl 4-methoxyphenyl ketone” is classified as a Combustible Solid under the Storage Class Code 11 . It’s harmful if swallowed .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-7,9,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELTXMOQPANOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-32-5
Record name N-(cyclopropylmethyl)-4-methoxyaniline
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